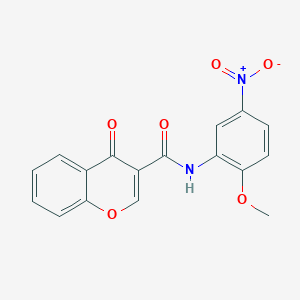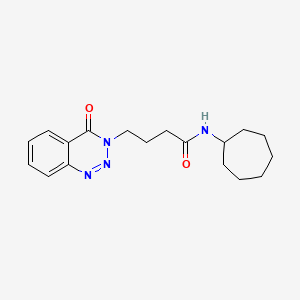![molecular formula C10H8N2O4S B6523679 [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate CAS No. 1137128-64-3](/img/structure/B6523679.png)
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of thiazole-based compounds has been increasing steadily due to their utility in various fields . For instance, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been associated with a range of effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate is a versatile reagent for a variety of organic transformations, and it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution. Additionally, it is not very soluble in water, which can limit its use in certain reactions.
Orientations Futures
There are a number of potential future directions for research involving [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate. For example, further research could be conducted to explore the potential applications of this compound in the synthesis of novel pharmaceuticals or agrochemicals. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in the synthesis of heterocyclic compounds. Furthermore, further research could be conducted to explore the potential of this compound as a modulator of various biochemical and physiological processes. Finally, further research could be conducted to explore the potential of this compound as a reagent for a variety of organic transformations.
Méthodes De Synthèse
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate can be synthesized through a variety of methods, including the reaction of thiocyanates with aldehydes or ketones, the reaction of isothiocyanates with aldehydes or ketones, the reaction of thioamides with aldehydes or ketones, and the reaction of thioureas with aldehydes or ketones. The synthesis of this compound can also be achieved through the reaction of thioamides with isocyanates, the reaction of thioureas with isocyanates, and the reaction of thiocyanates with isocyanates. In addition, this compound can be synthesized from thiourea and acrylonitrile, thiourea and acrylonitrile derivatives, thiourea and acrylonitrile derivatives, and thiourea and acrylonitrile derivatives.
Applications De Recherche Scientifique
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate has been widely used in the fields of medicinal chemistry, organic synthesis, and biochemistry. In particular, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a catalyst in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it has been used in the synthesis of polysaccharides, polyamides, polyesters, and polyurethanes. It has also been used in the synthesis of polymers, such as polystyrene, polyethylene, polypropylene, and polyvinyl chloride.
Propriétés
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8(12-10-11-3-5-17-10)6-16-9(14)7-2-1-4-15-7/h1-5H,6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBTZXMPPGJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate](/img/structure/B6523601.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523686.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)
